Memotine
Description
Memotine hydrochloride (this compound HCl) is an isoquinoline-derived compound with notable antiviral properties. It exhibits activity against myxoviruses and paramyxoviruses, which include pathogens responsible for respiratory tract infections such as influenza and respiratory syncytial virus (RSV). This compound HCl is utilized therapeutically for acute respiratory diseases, leveraging its ability to inhibit viral replication and modulate host immune responses . Its molecular structure, characterized by an isoquinoline backbone, contributes to its mechanism of action, which involves interfering with viral entry or replication processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17/h2-9H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCSCLPQKGWLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171551 | |
| Record name | Memotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18429-69-1 | |
| Record name | Memotine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018429691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Memotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEMOTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BHH3WP14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrogenation of Acenaphthene to Perhydroacenaphthene
The synthesis begins with acenaphthene (5 ), a polycyclic aromatic hydrocarbon. In the first step, catalytic hydrogenation under high-pressure conditions saturates the aromatic rings, yielding perhydroacenaphthene. This reaction typically employs palladium or platinum catalysts in a continuous-flow reactor, ensuring efficient mass transfer and heat management. Continuous-flow systems enhance safety by minimizing exposure to high-pressure hydrogen gas and enable precise control over reaction parameters.
Skeletal Rearrangement to 1,3-Dimethyladamantane
Perhydroacenaphthene undergoes acid-catalyzed skeletal rearrangement to form 1,3-dimethyladamantane (2 ). This step leverages Brønsted acids (e.g., sulfuric acid) or Lewis acids (e.g., aluminum chloride) to promote carbocationic rearrangements, culminating in the adamantane framework. Continuous-flow technology again proves advantageous here, as it mitigates exothermic risks and ensures consistent product quality.
Nitration of 1,3-Dimethyladamantane
Nitration introduces a nitro group at the bridgehead position of 1,3-dimethyladamantane. A mixture of nitric acid and sulfuric acid facilitates electrophilic aromatic substitution, though the adamantane skeleton’s rigidity directs nitration to the most stable carbocation intermediate. Continuous-flow nitration improves yield reproducibility and reduces byproduct formation compared to batch processes.
Reduction to Memantine Hydrochloride
The final step reduces the nitro group to an amine using catalytic hydrogenation (e.g., Raney nickel) or metal-acid systems (e.g., iron/HCl). Subsequent treatment with hydrochloric acid affords memantine hydrochloride (1 ). Continuous hydrogenation reactors achieve higher efficiency by maintaining optimal hydrogen availability and catalyst activation.
Two-Step Synthesis from 1,3-Dimethyladamantane
Ritter-Type Reaction with Formamide and Nitric Acid
This method bypasses multiple intermediates by directly functionalizing 1,3-dimethyladamantane (2 ) via a Ritter reaction. A mixture of nitric acid and formamide generates a nitronium ion, which reacts with 2 to form N-(3,5-dimethyladamantan-1-yl)formamide (6 ). Optimization studies identified 85°C and a 2-hour reaction time as ideal, achieving a 98% yield of 6 . The molar ratio of 2 /nitric acid/formamide (1:10:9) was critical for minimizing side reactions.
Hydrolysis and Salt Formation
6 undergoes acidic hydrolysis using aqueous hydrochloric acid (21–36% w/w) under reflux to cleave the formamide group, yielding memantine hydrochloride. The one-pot process simplifies purification: after hydrolysis, n-hexane is added to precipitate the product, which is recrystallized from ethanol/ethyl acetate. This step achieves an 85% yield, with an overall process yield of 83%.
Comparative Analysis of Synthesis Methods
The continuous-flow method excels in scalability and safety, particularly for hazardous steps like hydrogenation and nitration. However, its multi-step nature may increase complexity and cost. In contrast, the two-step method offers superior yield and operational simplicity, making it economically favorable for rapid production .
Chemical Reactions Analysis
Types of Reactions: Memantine undergoes several types of chemical reactions, including:
Oxidation: Memantine can be oxidized to form memantine N-oxide.
Reduction: Reduction reactions can convert memantine to its corresponding amine derivatives.
Substitution: Memantine can undergo substitution reactions with various electrophiles to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Memantine N-oxide.
Reduction: Various amine derivatives.
Substitution: A range of memantine derivatives depending on the electrophile used.
Scientific Research Applications
Efficacy in Moderate to Severe AD
Numerous studies have demonstrated memantine's efficacy in improving cognitive function and daily living activities among patients with moderate to severe AD.
- Clinical Trials : Four major randomized controlled trials (RCTs) have assessed memantine's effectiveness:
- Winblad and Poritis (1999) : Involved 166 patients; showed significant improvement in global functioning and caregiver dependence.
- Reisberg et al. (2003) : Included 252 subjects; reported higher response rates in cognitive assessments compared to placebo.
- Tariot et al. (2004) : Enrolled 404 patients; confirmed benefits in cognitive and functional measures.
Table 1: Summary of Key Clinical Trials on Memantine for AD
| Study | Sample Size | Duration | Key Findings |
|---|---|---|---|
| Winblad & Poritis (1999) | 166 | 12 weeks | Significant improvement in global functioning |
| Reisberg et al. (2003) | 252 | Variable | Higher response rates in cognitive assessments |
| Tariot et al. (2004) | 404 | Variable | Confirmed cognitive and functional benefits |
Combination Therapy
Recent studies have explored the combination of memantine with cholinesterase inhibitors (ChEIs), such as donepezil, showing enhanced therapeutic effects.
- Causal Inference Study : A recent analysis indicated that the combination therapy significantly increased five-year survival rates compared to monotherapy or no treatment .
Other Neurodegenerative Disorders
Memantine's neuroprotective properties extend beyond AD, suggesting potential applications in other conditions characterized by excitotoxicity:
- Frontotemporal Dementia : Mixed results were observed; further studies are warranted due to small sample sizes .
- Wernicke-Korsakoff Syndrome : A small study indicated significant cognitive improvements with memantine .
Traumatic Brain Injury and Stroke
Preclinical studies suggest that memantine may ameliorate neuronal loss following traumatic brain injuries and strokes by preventing secondary excitotoxicity.
- Animal Studies : Research has shown that memantine can extend the therapeutic window for neuron rescue post-stroke, demonstrating its potential as a neuroprotective agent .
Retrospective Analysis on Agitation
A retrospective study involving patients with various dementias reported that after an average of 2.1 years on memantine, clinicians noted improvements in agitation among a subset of patients .
Vitamin E and Memantine Combination
Another study analyzed the effects of combining vitamin E with memantine, suggesting that while vitamin E showed significant benefits, memantine alone did not demonstrate substantial effects in mild to moderate AD .
Mechanism of Action
Memantine exerts its effects by blocking NMDA receptor-operated ion channels, thereby reducing the excitotoxic effects of glutamate. This helps to protect neurons from damage and improve cognitive function in patients with Alzheimer’s disease. Memantine selectively blocks the pathological activation of NMDA receptors while allowing normal synaptic transmission to occur .
Comparison with Similar Compounds
Structural Analogues: Isoquinoline Derivatives
Isoquinoline derivatives are known for their broad-spectrum bioactivities. This compound’s structural analogs include:
Key Differences :
- Specificity : this compound demonstrates selectivity for myxoviruses and paramyxoviruses, whereas hydroxychloroquine and amiodarone have broader but less specific antiviral effects.
- Safety : Hydroxychloroquine is associated with cardiac toxicity, while this compound’s safety profile in respiratory applications remains under investigation .
Functional Analogues: RNA Polymerase Inhibitors
This compound’s antiviral efficacy can be contextualized alongside RNA polymerase inhibitors like Favipiravir and Ribavirin :
Key Findings :
- Mechanistic Diversity : this compound acts earlier in the viral lifecycle (entry/replication) compared to Favipiravir and Ribavirin, which target RNA synthesis.
- Resistance Potential: Ribavirin’s mutagenic mechanism may lead to higher resistance rates, whereas this compound’s dual action could reduce this risk .
Biological Activity
Memotine, a novel compound derived from memantine, has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various models, and comparative studies with other related compounds.
Overview of this compound
This compound is designed as a prodrug that releases hydrogen sulfide (H₂S) in the central nervous system (CNS), which is thought to enhance its neuroprotective effects. The compound retains the pharmacological profile of memantine while providing additional benefits through H₂S release, thereby addressing oxidative stress and inflammation associated with neurodegenerative conditions .
This compound functions primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist , similar to memantine. It selectively blocks excessive NMDA receptor activity, which is crucial in preventing excitotoxicity—a process that can lead to neuronal injury and death. This compound's unique mechanism allows it to preferentially inhibit overactive NMDA receptors without disrupting normal synaptic transmission, making it potentially safer than other NMDA antagonists .
Key Mechanisms:
- H₂S Release : this compound releases H₂S, which has antioxidant properties and can modulate various signaling pathways involved in neuroprotection .
- Neuroprotection : It protects neuronal cells from damage induced by amyloid-beta (Aβ) oligomers and reduces reactive oxygen species (ROS) production .
- Autophagy Promotion : Similar to memantine, this compound promotes autophagy, which is critical for cellular homeostasis and survival in neurodegenerative diseases .
In Vitro Studies
Research indicates that this compound exhibits significant neuroprotective effects in vitro. For instance:
- In neuronal-like cell models treated with inflammatory agents like lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α), this compound demonstrated enhanced cell viability compared to controls .
- It effectively reduced Aβ-induced cytotoxicity and aggregation, showcasing its potential as an anti-amyloid agent .
In Vivo Studies
In animal models of Alzheimer's disease:
- This compound improved spatial learning and memory retention while decreasing Aβ plaque deposition .
- It also showed promising results in protecting dopaminergic neurons from glutamate-induced toxicity, suggesting broader applications beyond AD .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of this compound compared to memantine and other derivatives:
| Compound | NMDA Receptor Activity | H₂S Release | Neuroprotection against Aβ | Autophagy Promotion | Other Effects |
|---|---|---|---|---|---|
| This compound | Moderate | Yes | Significant | Yes | Reduces ROS production |
| Memantine | High | No | Moderate | Yes | Improves BDNF levels |
| Memantine Nitrates | Moderate | No | High | Unknown | Vasodilatory effects |
Case Studies
- Neuroprotective Effects : In a study involving cortical neurons exposed to glutamate, this compound exhibited a protective effect by inhibiting calcium influx and reducing free radical production. This suggests its utility in conditions characterized by excitotoxicity .
- Inflammation Models : In models simulating neuroinflammation, this compound's ability to lower ROS levels and promote cell survival was significantly higher than that of memantine alone. This highlights its potential as a more effective treatment option for inflammatory components of neurodegenerative diseases .
Q & A
Q. How can researchers critically evaluate the reliability of this compound-related data in preprint repositories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
